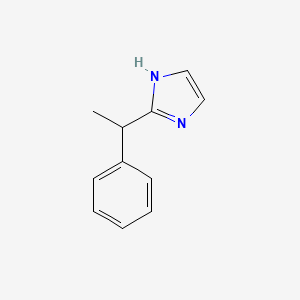

2-(1-phenylethyl)-1H-imidazole

Description

Historical Context and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole molecule. nih.govresearchgate.net His method, involving the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), though yielding modest results, laid the groundwork for future advancements. nih.govresearchgate.net Over the decades, the synthesis of imidazole derivatives has undergone significant evolution, with the development of more efficient and versatile methodologies. researchgate.netresearchgate.net These include multi-component reactions, microwave-assisted synthesis, and the use of various catalysts to achieve regiocontrolled substitution. biomedpharmajournal.orgresearchgate.netresearchgate.nettandfonline.com The inherent properties of the imidazole ring, such as its aromaticity, amphoteric nature (acting as both an acid and a base), and ability to participate in hydrogen bonding, have been key to its widespread investigation. wikipedia.orgscispace.com

The imidazole nucleus is a fundamental component of many biologically important molecules, including the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgbritannica.com This natural prevalence has inspired chemists to explore a multitude of synthetic derivatives, leading to the discovery of compounds with a wide range of pharmacological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netnih.gov

Structural Classification and Nomenclature of Phenylethyl-Bearing Imidazole Derivatives

Substituted imidazoles are classified based on the position and nature of the substituents on the imidazole ring. The nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, which systematically number the atoms in the heterocyclic ring.

In the case of "2-(1-phenylethyl)-1H-imidazole," the name precisely describes its structure:

"imidazole" : This indicates the core five-membered heterocyclic ring with two nitrogen atoms. The "1H" specifies that the nitrogen at position 1 bears a hydrogen atom.

"2-" : This prefix denotes that the substituent is attached to the carbon atom at the second position of the imidazole ring.

"(1-phenylethyl)" : This describes the substituent group itself. It is an ethyl group substituted at its first carbon atom with a phenyl group.

This systematic naming ensures clarity and unambiguity in identifying the specific isomer. Phenylethyl-substituted imidazoles are a significant subclass, with the position of the phenylethyl group on the imidazole ring and any additional substitutions on either the phenyl or imidazole rings giving rise to a diverse array of compounds with distinct properties.

For instance, related compounds include 1-(2-phenylethyl)-1H-imidazole, where the phenylethyl group is attached to the nitrogen at position 1, and various other derivatives with substitutions on the phenyl ring or the imidazole core. chembk.comchemicalbook.comnih.gov

Contemporary Research Directions in Substituted Imidazole Chemistry

Modern research into substituted imidazoles is vibrant and multifaceted, driven by the quest for novel therapeutic agents and functional materials. Key areas of investigation include:

Development of Novel Synthetic Methodologies : Chemists continue to devise more efficient, environmentally friendly ("green"), and regioselective methods for synthesizing substituted imidazoles. researchgate.netresearchgate.nettandfonline.com This includes the use of novel catalysts, microwave-assisted reactions, and one-pot multi-component strategies to generate molecular diversity. biomedpharmajournal.orgtandfonline.com

Exploration of Diverse Pharmacological Activities : The imidazole scaffold is a frequent target in drug discovery programs. nih.govajrconline.org Researchers are actively exploring imidazole derivatives for a wide range of therapeutic applications, including their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govajrconline.org Structure-activity relationship (SAR) studies are crucial in this area to optimize the biological activity of lead compounds. ajrconline.org

Materials Science Applications : Beyond medicine, substituted imidazoles are being investigated for their potential in materials science. Their ability to act as ligands for metal complexes and their electronic properties make them suitable for applications in catalysis and as components of functional materials. tandfonline.com

The synthesis of hybrid molecules that incorporate an imidazole ring with other pharmacologically active scaffolds, such as 1,2,3-triazoles, is also a promising and actively explored research avenue. tandfonline.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 944263-28-9 bldpharm.com |

| Molecular Formula | C11H12N2 bldpharm.com |

| Molecular Weight | 172.23 g/mol bldpharm.com |

| SMILES Code | CC(C1=NC=CN1)C2=CC=CC=C2 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-(1-phenylethyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-9(11-12-7-8-13-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) |

InChI Key |

UVGQZKHVWWVSGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Phenylethyl 1h Imidazole and Its Analogues

Direct Ring Construction Approaches

Direct construction methods involve the formation of the imidazole (B134444) ring from acyclic precursors. These strategies are often convergent and allow for significant structural diversity in the final products.

Classical condensation reactions remain a fundamental approach for assembling the imidazole core. The Debus synthesis, for instance, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. nih.govpharmaguideline.com By selecting 2-phenylpropanal (B145474) as the aldehyde component, this method can be adapted to yield 2-(1-phenylethyl)-4,5-unsubstituted-1H-imidazole.

Another prominent method is the Radiszewski synthesis, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. pharmaguideline.comsemanticscholar.org The use of deep eutectic solvents, such as urea/zinc(II) dichloride, has been shown to effectively catalyze the synthesis of 2,4,5-trisubstituted imidazoles from benzil, various aldehydes, and ammonium acetate. rsc.org

| Catalyst/Solvent System | Reactants | Product Type | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) / Ethanol | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | High | isca.me |

| Ionic Liquid [EMIM]OAc / Ultrasonic Irradiation | Aldehyde, 1,2-Diketone, Amine Donor | Tri- and Tetra-substituted Imidazoles | Excellent | rsc.org |

| Urea/Zinc(II) Dichloride (DES) | Benzil, Aldehyde, Ammonium Acetate | 4,5-Diphenyl-2-substituted Imidazole | 92% (for Trifenagrel) | rsc.org |

This table presents examples of condensation reaction conditions for synthesizing substituted imidazoles.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. semanticscholar.org These one-pot syntheses are advantageous for their atom economy, reduced waste, and operational simplicity. isca.mersc.org

The synthesis of highly substituted imidazoles is frequently achieved through four-component reactions. For example, the condensation of benzil, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. isca.me Various catalysts, including p-toluenesulfonic acid, isca.me yttrium nitrate hexahydrate, semanticscholar.org and magnetically supported Lewis acidic deep eutectic solvents (LADES@MNP), rsc.org have been employed to facilitate these transformations under mild or solvent-free conditions.

A notable MCR involves the reaction between amines, aldehydes, and isocyanides that possess an acidic α-proton, which provides access to highly substituted 2-imidazolines. nih.gov Under certain conditions, these 2-imidazolines can undergo air oxidation to furnish the corresponding imidazoles. nih.gov

| Reaction Type | Key Reactants | Catalyst | Conditions | Product |

| Four-component | Benzil, Aromatic Aldehyde, Aniline, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Ethanol, 80 °C | 1,2,4,5-Tetraarylimidazole |

| Four-component | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Y(NO3)3·6H2O | Solvent-free | Polysubstituted Imidazole |

| Three-component | Amine, Aldehyde, Isocyanide | Silver(I) acetate (optional) | N/A | 2-Imidazoline |

This table summarizes key features of multicomponent reactions used for imidazole and imidazoline (B1206853) synthesis.

This approach involves synthesizing an open-chain precursor that already contains the phenylethyl group and then inducing cyclization to form the imidazole ring. While less common for 2-substituted imidazoles, analogous cyclizations are well-documented for other heterocyclic systems. For instance, the synthesis of 1-(2-hydroxy-2-phenylethyl)imidazole is achieved through the reaction of imidazole with styrene oxide, where the imidazole acts as a nucleophile to open the epoxide ring. prepchem.com While this yields an N-substituted imidazole, similar strategies involving different precursors could potentially be designed for C-2 substitution. Imidazole itself can act as a catalyst in cyclization reactions, such as the side-chain to C-terminal cyclization of peptides via transesterification. nih.gov

Post-Synthetic Functionalization and Derivatization

These methods begin with a pre-formed imidazole ring, which is then modified to introduce the desired substituents. This is a powerful strategy for creating analogues and for synthesizing compounds that are difficult to access through direct ring construction.

Imidazole N-oxides are versatile intermediates in the synthesis of functionalized imidazole derivatives. beilstein-journals.orgresearchgate.net They can be prepared from α-hydroxyiminoketones and formaldimines. mdpi.com The N-oxide moiety activates the imidazole ring for various transformations.

A key reaction of 2-unsubstituted imidazole N-oxides is O-alkylation, which forms alkoxy-imidazolium salts. mdpi.commdpi.com These salts are precursors to N-alkoxy-substituted nucleophilic heterocyclic carbenes (NHCs). mdpi.com While direct conversion to a 1-(1-phenylethyl) derivative from an N-oxide is not explicitly detailed, the established reactivity of N-oxides suggests a plausible pathway. For instance, O-benzylation of N-oxides followed by deoxygenation can yield N-arylated imidazoles. mdpi.com A similar sequence involving a 1-phenylethyl halide could potentially be employed. The functionalization of imidazole N-oxides can proceed through various mechanisms, including [3+2] cycloaddition reactions and nucleophilic substitutions. beilstein-journals.orgresearchgate.net

| Starting Material | Reagent(s) | Intermediate | Final Product Type |

| 2-Unsubstituted Imidazole N-oxide | Benzyl Bromide | O-Benzyl Imidazolium (B1220033) Salt | N-Benzylated Imidazole (after deoxygenation) |

| Imidazole N-oxide | Ylidene | Unstable Cycloadduct | 2-Substituted Imidazole Derivative |

| 2H-Imidazole 1-oxide | Pentafluorophenyllithium | N/A | 5-(Perfluoroaryl)-2H-imidazole 1-oxide |

This table illustrates synthetic transformations involving imidazole N-oxide intermediates.

Direct N-alkylation of the imidazole ring is a common method for synthesizing N-substituted imidazoles. The reaction of imidazole with phenethyl bromide, for example, yields 1-phenethylimidazole. For unsymmetrical imidazoles, N-alkylation can lead to a mixture of regioisomers. However, reaction conditions can be optimized to favor one isomer. For instance, in the related indazole system, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N-1 regioselectivity. beilstein-journals.org

N-arylation of imidazoles can be achieved using copper- or palladium-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed methods have been developed that show complete N1-selectivity for the arylation of unsymmetrical imidazoles with aryl halides and triflates. nih.govmit.edu This high regioselectivity is achieved by pre-activating the palladium catalyst before introducing the imidazole substrate, which can otherwise inhibit the formation of the active catalytic complex. nih.govmit.edu

| Reaction Type | Substrates | Catalyst System | Key Feature |

| N-Alkylation | Imidazole, Phenethyl Bromide | N/A | Direct formation of 1-phenethylimidazole |

| N-Alkylation | Substituted Indazole, Alkyl Bromide | NaH / THF | High N-1 regioselectivity |

| N-Arylation | Unsymmetric Imidazole, Aryl Halide | Pd₂(dba)₃ / Ligand L1 | Completely N1-selective arylation |

This table highlights methods for the N-alkylation and N-arylation of imidazole and related heterocycles.

Functional Group Interconversions on the Phenylethyl Side Chain

Once the 2-(1-phenylethyl)-1H-imidazole scaffold is assembled, functional group interconversion (FGI) on the phenylethyl side chain offers a powerful strategy for structural diversification and the synthesis of analogs. These late-stage modifications can be used to modulate the compound's physicochemical properties.

Key transformations on the phenylethyl moiety primarily involve the phenyl ring and the benzylic position.

Aromatic Substitution: The phenyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The directing effects of any existing substituents on the ring will govern the position of new functional groups. For instance, subsequent reduction of a nitro group to an amine provides a handle for further derivatization, such as amide or sulfonamide formation.

Benzylic Functionalization: The benzylic C-H bond of the phenylethyl group is activated towards radical reactions. However, selective functionalization can be challenging. More controlled methods involve transition-metal-catalyzed C-H functionalization. Recent advances have demonstrated that directing groups can be employed to achieve site-selective C-H activation. For example, palladium-catalyzed meta-C-H arylation of phenylethyl alcohols has been achieved using a removable oxime ether directing group, providing a route to introduce aryl substituents at the meta position of the phenyl ring nih.govresearchgate.net. While not directly on the imidazole-containing target, these methods showcase the potential for late-stage C-H functionalization on the phenylethyl scaffold.

Modification of Ring Substituents: Functional groups already present on the phenyl ring can be converted into other functionalities. For example, a methoxy group can be cleaved to a phenol, an ester can be hydrolyzed to a carboxylic acid, or a cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. These transformations are standard in organic synthesis and allow for the fine-tuning of the molecule's properties.

The table below summarizes common FGI reactions applicable to the phenylethyl side chain.

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ or NBS | Bromo (-Br) |

| Reduction of Nitro | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |

| Acylation (Amine) | Acyl chloride, base | Amide (-NHCOR) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | Benzylic bromide |

| Ether Cleavage | BBr₃ or HBr | Phenol (-OH) |

Cross-Coupling Methodologies for Imidazole Core Functionalization

Functionalization of the imidazole core itself is crucial for creating a diverse library of this compound analogs. Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds at specific positions of the imidazole ring (typically C4 and C5).

To perform these reactions, a halogenated imidazole precursor (e.g., bromo- or iodo-imidazole) is typically required. The synthesis of these precursors allows for subsequent coupling with a variety of partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a haloimidazole with a boronic acid or boronate ester. It is one of the most versatile and widely used cross-coupling methods due to the stability and commercial availability of a vast array of boronic acids. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide range of C4- or C5-arylated and alkylated imidazoles in good to excellent yields acs.org.

Heck Coupling: The Heck reaction couples a haloimidazole with an alkene. This method is particularly useful for introducing vinyl or styryl substituents onto the imidazole core. Oxidative Heck coupling has also been developed, which can functionalize the imidazole backbone directly, sometimes avoiding the need for pre-halogenation researchgate.net.

Sonogashira Coupling: This reaction forms a C-C bond between a haloimidazole and a terminal alkyne. It is the most common method for introducing alkynyl groups onto the imidazole ring. Regioselective Sonogashira cross-coupling has been used to selectively functionalize the C4 and C5 positions of dibromoimidazoles researchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between a haloimidazole and an amine. It is a powerful method for synthesizing N-arylated or N-alkylated aminoimidazoles. The development of specialized ligands has been crucial for the widespread application of this reaction to heterocyclic substrates acs.orgyoutube.com.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the haloimidazole, transmetalation with the coupling partner (e.g., boronic acid), and reductive elimination to form the product and regenerate the catalyst youtube.comyoutube.com.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃, BINAP |

Stereoselective and Enantiopure Synthesis

The biological activity of chiral molecules like this compound is often dependent on the specific configuration of the stereocenter. Therefore, methodologies that provide enantiomerically pure or enriched material are of paramount importance.

Asymmetric Hydrogenation Routes to Chiral Phenylethyl-Imidazoles

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. In the context of this compound, this strategy typically involves the enantioselective reduction of a prochiral precursor, 2-(1-phenylvinyl)-1H-imidazole or 2-styryl-1H-imidazole.

The success of this reaction hinges on the use of a chiral transition-metal catalyst, most commonly based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine ligand. The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the double bond over the other, resulting in an excess of one enantiomer.

A general scheme for this process is as follows:

A prochiral 2-styryl-1H-imidazole derivative is synthesized.

This substrate is then subjected to hydrogenation (H₂) in the presence of a catalytic amount of a chiral metal-ligand complex.

While direct examples for 2-styryl-imidazole are not abundant in the literature, the asymmetric hydrogenation of similar substrates, such as styrenes and other vinyl-heterocycles, is well-established. For instance, highly enantioselective hydrogenation of styrenes can be achieved by installing a directing group, such as a 2'-hydroxyl group, on the substrate to coordinate with the rhodium catalyst nih.gov. The development of chiral cationic ruthenium diamine catalysts has also enabled the highly efficient asymmetric hydrogenation of various N-heterocycles rsc.org. These principles can be extended to the synthesis of chiral this compound.

| Catalyst Type | Chiral Ligand Example | Substrate Type | Typical Enantioselectivity |

| Rhodium-based | (R,R)-Me-DuPhos | Vinylarenes | High (>95% ee) |

| Ruthenium-based | (R)-BINAP | α,β-Unsaturated acids | Excellent (>98% ee) |

| Iridium-based | (R,R)-f-spiroPhos | Unfunctionalized olefins | High (>95% ee) |

Utilization of Chiral Pool Precursors (e.g., α-Amino Acids) in Enantioselective Synthesis

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. L-Phenylalanine is an ideal chiral starting material for the synthesis of (S)-2-(1-phenylethyl)-1H-imidazole due to its structural similarity.

A synthetic route starting from L-phenylalanine would typically involve:

Protection of the amine and carboxylic acid functionalities.

Conversion of the carboxylic acid to a suitable precursor for imidazole synthesis, such as an α-bromoketone.

Cyclization with an amidine source to form the imidazole ring.

Deprotection to yield the final product.

Research has demonstrated the feasibility of this approach for preparing enantiopure ligands based on an imidazole ring where the stereocenter is derived from N-protected α-amino acids researchgate.netresearchgate.net. The synthesis begins with the conversion of the amino acid into an α-diazoketone, which is then transformed into an α-bromoketone. This intermediate serves as a key precursor for reaction with amidines to construct the imidazole ring, preserving the original stereochemistry of the amino acid researchgate.net. This methodology provides a reliable and predictable way to access specific enantiomers of chiral imidazole derivatives.

Chiral Auxiliary-Mediated Synthetic Pathways

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, the chiral auxiliary can be part of the imidazole-forming reactants, or it can be used to direct the formation of the phenylethyl stereocenter. A highly relevant strategy involves using enantiopure (R)- or (S)-1-phenylethylamine (α-PEA) itself, not as part of the final structure, but as a chiral auxiliary to induce asymmetry in a different part of a molecule nih.govmdpi.com.

However, a more direct application is the synthesis of 1-(1-phenylethyl)-1H-imidazoles, where the chiral amine is a reactant. A three-component reaction between enantiopure 1-phenylethylamine, formaldehyde (B43269), and an α-(hydroxyimino) ketone yields an enantiomerically pure 1-(1-phenylethyl)-1H-imidazole 3-oxide uzh.ch. The N-oxide can then be reduced to the corresponding imidazole uzh.ch. While this places the phenylethyl group at the N1 position, similar strategies could be envisioned or adapted for the synthesis of the C2-substituted isomer.

The general principle involves reacting a prochiral substrate with a reagent attached to a chiral auxiliary. The steric and electronic properties of the auxiliary block one reaction pathway, favoring another and leading to a diastereomeric excess of the product.

| Chiral Auxiliary | Type of Reaction | Diastereoselectivity |

| Evans Oxazolidinones | Aldol, Alkylation | High (>95% de) |

| (S)-1-phenylethylamine (α-PEA) | Reductive Amination, Mannich | Moderate to High (up to 80/20 dr) nih.gov |

| Samp/Ramp Hydrazones | Alkylation | High (>90% de) |

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis is employed when a molecule already containing one or more chiral centers is modified to create a new one. The existing stereocenter(s) influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer over others.

Starting with an enantiomerically pure this compound, a new stereocenter could be introduced either on the imidazole ring or on the side chain. For example, if a substituent on the imidazole core (e.g., at C4) were to be reduced or undergo an addition reaction, the chiral 1-phenylethyl group at C2 would exert a directing influence.

This "substrate-controlled" stereoselectivity is a cornerstone of asymmetric synthesis. The chiral 1-phenylethyl group can influence the trajectory of an incoming reagent by:

Steric Hindrance: Blocking one face of the molecule, forcing the reagent to attack from the less hindered face.

Chelation Control: If a coordinating functional group is present, it can form a rigid complex with a metal-based reagent, locking the conformation and directing the reaction to a single face.

High levels of diastereocontrol have been achieved in reactions such as the intermolecular ene reactions of vinylimidazole derivatives, leading to the formation of up to five new stereocenters with high selectivity rsc.org. While this example involves a more complex system, it illustrates the powerful directing effect that can be achieved in imidazole chemistry. The synthesis of chiral benzoazepines has also been accomplished using α-PEA as a chiral auxiliary, where high diastereoselectivity was observed in key reaction steps nih.gov.

Mechanistic Organic Chemistry and Chemical Reactivity of 2 1 Phenylethyl 1h Imidazole

Reaction Pathways and Mechanistic Intermediates

The synthesis of 2-substituted imidazoles like 2-(1-phenylethyl)-1H-imidazole can be achieved through several established pathways. One of the most common is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). For the synthesis of the title compound, 2-phenylpropanal (B145474) would serve as the aldehyde component.

The general mechanism proceeds through the formation of intermediate species. The reaction of the aldehyde with ammonia forms a diimine intermediate. Concurrently, the dicarbonyl compound reacts with ammonia to form an amino-alcohol which then converts to another imine intermediate. These intermediates then condense and cyclize, followed by an oxidation step (dehydrogenation) to yield the aromatic imidazole (B134444) ring. pharmaguideline.comgoogle.com Another pathway involves the dehydrogenation of 2-substituted imidazolines, which are themselves prepared from the condensation of ethylenediamine (B42938) and a carboxylic acid derivative. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The reactivity of the imidazole ring in substitution reactions is complex due to its electronic nature and the presence of two nitrogen atoms.

Electrophilic Substitution: The imidazole ring is an electron-rich heterocycle, but it is generally less reactive towards electrophiles than pyrrole. Under acidic conditions, the pyridine-like nitrogen (N3) is protonated, forming an imidazolium (B1220033) cation. This deactivates the ring towards electrophilic attack. Therefore, electrophilic substitution reactions such as nitration and sulfonation are difficult and require harsh conditions. chemistry-online.com When substitution does occur, it typically proceeds on the conjugate acid at the C4 or C5 position, which are the most electron-rich carbons. chemistry-online.comnih.gov Halogenation, such as bromination, can occur at the C4 (and C5) position in organic solvents. chemistry-online.com

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's high electron density. pharmaguideline.com However, the C2 position is the most susceptible to nucleophilic attack, especially if there is a good leaving group present or if the ring is activated by electron-withdrawing groups. pharmaguideline.comchemistry-online.com In the case of this compound, direct nucleophilic substitution at a ring carbon is unlikely. However, if a derivative such as a 2-halo-imidazole were used as a precursor, a nucleophile could displace the halogen. pharmaguideline.com

Rearrangement and Isomerization Processes

The most significant isomerization process for this compound is prototropic tautomerism, which is discussed in detail in section 4.6.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) Involving Imidazole N-Oxides

Imidazole N-oxides are versatile intermediates in organic synthesis. The N-oxide functionality activates the imidazole ring for various transformations, most notably cycloaddition reactions. 2-unsubstituted imidazole N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comnih.gov

For this compound, the corresponding N-oxide could be prepared and used in such reactions. The N-oxide would react with dipolarophiles like alkenes or alkynes. The reaction is believed to proceed via an initial [3+2] cycloaddition to form an unstable, fused five-membered heterocyclic intermediate. This intermediate then typically undergoes a cycloreversion or rearrangement, driven by the re-aromatization of the imidazole ring, to yield a more complex imidazole derivative. mdpi.comnih.gov These reactions provide a powerful method for the functionalization of the imidazole core.

Oxidation and Reduction Chemistry of Imidazole Scaffolds

Oxidation: The imidazole ring is generally stable and resistant to oxidation by many common oxidizing agents. pharmaguideline.com However, strong oxidants like perbenzoic acid or hydrogen peroxide can lead to degradation and cleavage of the ring. pharmaguideline.comslideshare.net The side chain, in this case, the 1-phenylethyl group, could potentially be oxidized at the benzylic position under certain conditions, although this would compete with reactions involving the heterocyclic ring.

Reduction: The aromatic imidazole ring is also resistant to reduction. Catalytic hydrogenation under standard conditions typically does not affect the ring. However, the reduction of N-substituted imidazolium salts to the corresponding imidazolines using reducing agents like sodium borohydride (B1222165) (NaBH₄) has been reported. stackexchange.com This suggests that quaternization of this compound followed by reduction could yield the corresponding imidazoline (B1206853) derivative. It is important to note that under certain conditions, particularly in protic solvents, this reduction can be accompanied by the reductive cleavage and opening of the heterocyclic ring. stackexchange.com

Acid-Base Properties and Tautomerism in Substituted Imidazoles

Acid-Base Properties: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. researchgate.net The pyridine-like nitrogen (N3) has a lone pair of electrons in an sp² orbital and is basic, readily accepting a proton to form a symmetric imidazolium cation. The pKa of this conjugate acid for unsubstituted imidazole is approximately 7.0. wikipedia.orgnih.gov The pyrrole-like nitrogen (N1) bears a hydrogen atom that can be removed by a strong base, making imidazole weakly acidic (pKa ≈ 14.5). wikipedia.org

The 1-phenylethyl substituent at the C2 position influences these properties. Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density on the ring. This enhances the basicity of the N3 nitrogen, resulting in a higher pKa for the conjugate acid compared to unsubstituted imidazole. encyclopedia.pub Studies on various alkylimidazoles have shown that 2-alkylimidazoles are more basic than 1-alkylimidazoles or 4(5)-alkylimidazoles. encyclopedia.pub Therefore, this compound is expected to be a stronger base than imidazole itself.

| Compound | pKa of Conjugate Acid |

| Imidazole | ~7.0 wikipedia.org |

| 2-Methylimidazole | ~7.85 |

| 2-Ethylimidazole | ~8.0 |

| 4-Methylimidazole | ~7.5 |

Note: pKa values for 2-alkylimidazoles are sourced from comparative data on alkylimidazole basicity. encyclopedia.pub

Tautomerism: For unsymmetrically substituted imidazoles like this compound, prototropic tautomerism is a key feature. This involves the migration of the proton from one ring nitrogen to the other. In this specific compound, the two tautomeric forms are chemically identical due to the symmetry provided by having the substituent at the C2 position. However, if there were substituents at the C4 or C5 positions, two distinct tautomers would exist in equilibrium. nih.govmdpi.com This rapid proton exchange is an important characteristic of the imidazole system and influences its reactivity, particularly its ability to act as a nucleophile or a proton shuttle in catalytic processes. researchgate.net

Theoretical and Computational Chemistry of 2 1 Phenylethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules like 2-(1-phenylethyl)-1H-imidazole. It is favored for its balance of accuracy and computational efficiency. DFT calculations can predict a wide range of molecular properties by approximating the exchange-correlation energy, a complex term in the Schrödinger equation. These calculations are fundamental for geometry optimization, determining the most stable conformation of the molecule, and for subsequent analyses of its electronic and reactive properties. plos.org

The electronic properties of a molecule are key to understanding its reactivity. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical.

HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.

LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's electron-accepting capability.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. grafiati.com

For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO can be distributed across the ring and its substituents. The energy gap helps in understanding charge transfer interactions within the molecule. ijsrset.com

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize charge distribution. These maps illustrate the electron density around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. Such information is vital for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 |

Note: These values are representative for substituted imidazoles and the exact values for this compound would require specific calculations.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. ijrar.orgscirp.org

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. To achieve better agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. scirp.org The analysis, often aided by Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes (e.g., stretching, bending, and torsion) to the observed spectral bands, which is crucial for structural confirmation. mdpi.com

Table 2: Predicted Vibrational Modes for Phenyl and Imidazole Structures

| Vibrational Mode | Typical Frequency Range (cm-1, Scaled) | Description |

|---|---|---|

| N-H Stretch | 3200-3500 | Stretching of the imidazole N-H bond. scirp.org |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring. ijrar.org |

| Aliphatic C-H Stretch | 2800-3000 | Stretching of C-H bonds on the ethyl group. ijrar.org |

| C=N Stretch | 1550-1650 | Stretching of double bonds within the imidazole ring. |

| C=C Stretch | 1400-1600 | Aromatic ring stretching vibrations. |

| C-H In-plane Bend | 1000-1300 | Bending of C-H bonds within the plane of the rings. scirp.org |

DFT is a powerful tool for exploring chemical reaction mechanisms. By mapping the potential energy surface (PES), it can be used to determine the energies of reactants, products, intermediates, and transition states. This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea).

For a compound like this compound, this could involve studying processes like proton transfer, which is common in imidazole chemistry, or its reactions with other molecules. dntb.gov.ua Identifying the geometry of the transition state provides insight into the specific atomic rearrangements that occur during the reaction, which is essential for a complete mechanistic understanding. chemrxiv.org

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the variation of energy with respect to the number of electrons. derpharmachemica.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. derpharmachemica.com

Local reactivity descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemtools.orgresearchgate.net This allows for the prediction of regioselectivity in chemical reactions.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Inverse of hardness |

Ab Initio and Semiempirical Quantum Chemical Methodologies

Beyond DFT, other quantum chemical methods offer different levels of theory for molecular investigation.

Ab Initio Methods : These methods solve the Schrödinger equation from first principles, without using experimental parameters. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy but at a significantly higher computational cost. While computationally intensive, they are essential for benchmarking other methods and for systems where DFT may be less reliable. libretexts.org

Semiempirical Methods : These methods simplify calculations by using parameters derived from experimental data. libretexts.org Techniques like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary calculations. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. libretexts.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. frontiersin.org

For this compound, MD simulations can be used for:

Conformational Analysis : To explore the different spatial arrangements (conformers) of the molecule and identify the most stable and populated ones. This is particularly important for the flexible phenylethyl side chain.

Intermolecular Interactions : To study how the molecule interacts with solvent molecules or other solutes. This is crucial for understanding its solubility and behavior in solution. figshare.com In a biological context, MD can simulate the interaction of the molecule with a protein or enzyme, providing insights into its potential mechanism of action. ijsrset.com Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of the molecule and its complexes. ijsrset.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Phenyl-4,5-dihydro-1H-imidazole |

| 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole |

| 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole |

| 2-Phenyl-2-imidazoline |

| 2-(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| 2-(2-benzofuranyl)-2-imidazoline |

| 2-amino-1,4-naphthoquinone |

| 2-(2'-hydroxyphenyl)benzoxazole |

| 2-(2'-hydroxy-4'-methylphenyl)benzoxazole |

| 2-(2',6'-dihydroxyphenyl) benzoxazole |

| 2-(1-(3,5-dimethylphenyl)-1H-phenanthro [9,10-d] imidazol-2-yl)phenol |

| 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole |

| 3a,8a-Dihydroxy-1-phenyl-1,3, 3a,8a-tetrahydro-indeno[1,2-d] imidazole-2,8-dione |

| 1-(2-alkyl-2-phenylethyl)-1H-imidazoles |

| 1-(2-Phenylethyl)-1H-imidazole |

| 1-(1-phenylethyl)-1h-imidazole |

| 1,4-di(2-phenyl-1H-imidazol-4-yl)benzene |

| 1,4-di(1H-imidazol-4-yl)benzene |

| 4-phenyl-1H-imidazole |

| epiisopiloturine |

| epiisopilosine |

| isopilosine |

| pilosine |

| macaubine |

| clotrimazole |

| ketoconazole |

| miconazole |

| clonidine |

| danazol |

| probucol |

| prednisolone |

| sodium caprate |

| mercaptopurine |

| theophylline |

| Hartree-Fock |

| Møller-Plesset |

Applications of 2 1 Phenylethyl 1h Imidazole in Catalysis and Materials Science

Ligand Design and Coordination Chemistry

The efficacy of a metal-based catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Imidazole (B134444) and its derivatives are classified as pure sigma-donor ligands, binding to metal ions through the basic imine nitrogen. The coordination of 2-(1-phenylethyl)-1H-imidazole to transition metals is a critical aspect of its function in catalysis, influencing the stability, solubility, and catalytic activity of the resulting metal complexes.

Formation of Transition Metal Complexes with Phenylethyl-Imidazole Ligands

The lone pair of electrons on the tertiary nitrogen atom of the imidazole ring in this compound facilitates its coordination to a variety of transition metal centers. Research has demonstrated the synthesis and characterization of complexes with metals such as copper(II) and nickel(II). Typically, these complexes are prepared by reacting the imidazole ligand with a hydrated metal salt in a suitable solvent like ethanol. The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry.

Spectroscopic and analytical studies are crucial for elucidating the structure and bonding within these complexes. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis confirm the coordination of the imidazole ligand to the metal ion. For instance, in the formation of complexes with some 2-substituted benzimidazoles, it has been observed that the ligand links directly to the metal ion through the tertiary nitrogen atom of the imidazole ring. jocpr.com The geometry of the resulting complex is dependent on the metal ion; for example, Ni(II) complexes may adopt a tetrahedral geometry, while Cu(II) complexes can exhibit a square planar geometry. jocpr.comresearchgate.net

| Metal Ion | Typical Geometry | Stoichiometry (Metal:Ligand) |

| Copper (II) | Square Planar | 1:2 |

| Nickel (II) | Tetrahedral | 1:2 |

This table summarizes the typical coordination geometries and stoichiometries observed in transition metal complexes with imidazole-based ligands.

Role in Homogeneous and Heterogeneous Catalysis

Transition metal complexes of imidazole derivatives can function as catalysts in a variety of organic transformations. In homogeneous catalysis , the metal complex is dissolved in the reaction medium along with the reactants. The solubility of these complexes can be tuned by modifying the substituents on the imidazole ring. Many imidazole complexes are soluble in polar organic solvents like DMF and DMSO. jocpr.comresearchgate.net

The catalytic activity often stems from the ability of the metal center to activate substrates, while the ligand framework modulates its reactivity and selectivity. For instance, metal-organic frameworks (MOFs) containing imidazole moieties have been explored as heterogeneous catalysts . mdpi.com These materials offer advantages such as high stability, large surface area, and ease of separation and recyclability. mdpi.com While specific studies on this compound in heterogeneous systems are limited, the broader class of imidazole-based catalysts has shown promise in reactions like the one-pot synthesis of substituted imidazoles. mdpi.comias.ac.in

Chiral Catalysis and Asymmetric Induction

The presence of a stereogenic center in this compound makes it a valuable candidate for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. This is a critical technology in the synthesis of pharmaceuticals and fine chemicals.

Utilization as Chiral Ligands in Enantioselective Transformations

When an enantiopure form of this compound, either the (R) or (S) isomer, is used as a ligand, it can create a chiral environment around the metal center. This chiral metal complex can then interact with prochiral substrates in a way that favors the formation of one enantiomer over the other. This process, known as enantioselective transformation, is a cornerstone of modern synthetic chemistry.

While a broad range of chiral ligands based on imidazole-containing scaffolds, such as bis(imidazolinyl)thiophenes, have been successfully employed in reactions like asymmetric Friedel–Crafts alkylations, specific data on the performance of this compound is not extensively documented. nih.gov The development of new chiral biaryl P,N-ligands incorporating an imidazole unit highlights the ongoing interest in this class of compounds for asymmetric catalysis. semanticscholar.org The modular nature of imidazole synthesis allows for the tuning of steric and electronic properties to optimize enantioselectivity in various reactions.

| Reaction Type | Catalyst System | Potential Outcome |

| Friedel–Crafts Alkylation | Chiral Cu(II)-bis(oxazolinyl)thiophene | Enantiomerically enriched alkylated products nih.gov |

| Henry Reaction | Chiral Cu(II)-imidazolidin-4-one | Enantiomerically enriched nitroaldol products beilstein-journals.org |

| A³-Coupling | Chiral Imidazole-based P,N-Ligand | Enantiomerically enriched propargylamines semanticscholar.org |

This table provides examples of asymmetric reactions where chiral imidazole-derivative ligands have been successfully applied.

Application as Chiral Auxiliaries in Synthetic Methodologies

In addition to serving as chiral ligands in catalytic systems, chiral molecules can be employed as chiral auxiliaries. In this approach, the chiral auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. The imidazole moiety itself is a versatile synthetic handle, and the phenylethyl group provides a robust chiral scaffold. Although the general utility of imidazolines as chiral auxiliaries is recognized, specific applications of this compound in this capacity require further investigation. longdom.org

Advanced Materials Science Applications

The unique properties of the imidazole ring, including its aromaticity, hydrogen bonding capability, and coordination ability, make it an attractive building block for advanced materials. Imidazole derivatives are used in the development of polymers, ionic liquids, and photosensitive materials. ias.ac.inbiotechjournal.in

The incorporation of this compound into polymeric structures could impart specific thermal or optical properties. Furthermore, its ability to coordinate with metal ions is relevant to the design of metal-organic frameworks (MOFs). MOFs are crystalline materials with well-defined pores that have applications in gas storage, separation, and catalysis. The structure and functionality of the organic linker, in this case, the imidazole derivative, are critical to the properties of the resulting MOF. While the potential exists, dedicated research into the application of this compound in materials science is an area ripe for exploration.

Development of Organic Materials with Specific Optical Properties

Phenyl-substituted imidazole derivatives have been investigated for their potential in creating organic materials with tailored optical properties, such as those used in organic light-emitting diodes (OLEDs). The imidazole core can act as an electron-withdrawing group, and when combined with electron-donating groups, it can form donor-π-acceptor systems that exhibit interesting photophysical behaviors.

Illustrative Table: Potential Photophysical Properties of Phenyl-Imidazole Derivatives The following table provides an example of the kind of photophysical data that would be relevant for assessing the optical properties of compounds like this compound, based on general knowledge of similar fluorophores. Note that this data is illustrative and not based on experimental measurements of the specific compound.

| Property | Exemplary Value Range | Potential Implication |

| Absorption Maximum (λabs) | 300 - 350 nm | UV absorption, potential for light-harvesting applications |

| Emission Maximum (λem) | 400 - 500 nm | Blue to green fluorescence, potential for OLED emitters |

| Quantum Yield (ΦF) | 0.1 - 0.8 | Efficiency of the fluorescence process |

| Stokes Shift | 50 - 100 nm | Separation between absorption and emission, important for device efficiency |

Contribution to Electronic Materials and Devices

The imidazole ring is a key component in various electronic materials. Its electron-deficient nature makes it suitable for use in electron-transporting layers in OLEDs. Furthermore, the ability of the imidazole nitrogen atoms to participate in hydrogen bonding can influence the molecular self-assembly and morphology of thin films, which are critical for device performance.

For this compound, the introduction of the bulky and chiral phenylethyl group could be leveraged to disrupt intermolecular π-π stacking. This can lead to materials with higher glass transition temperatures and improved amorphous stability, which are beneficial for the longevity and efficiency of electronic devices. The chirality of the molecule could also impart unique chiroptical properties to the materials, a field of growing interest in advanced electronic applications.

Strategic Utility as a Building Block in Organic Synthesis

The imidazole framework is a versatile scaffold in organic synthesis, serving as a precursor to a wide array of more complex molecules. The specific substitution at the C2 position with a phenylethyl group provides a synthetic handle for further functionalization and the construction of intricate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The this compound molecule can be envisioned as a valuable starting material for the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogues. The imidazole ring can be N-alkylated or N-arylated, and the phenyl ring of the phenylethyl group can undergo electrophilic substitution to introduce additional functional groups.

The inherent chirality of the 1-phenylethyl group is of particular significance. Its use as a chiral auxiliary or a starting point for the synthesis of enantiomerically pure target molecules is a well-established strategy in asymmetric synthesis.

Illustrative Table: Potential Synthetic Transformations of this compound This table illustrates the types of chemical reactions that could potentially be performed on this compound to generate more complex molecules, based on known imidazole chemistry. This information is for illustrative purposes as specific reaction data for this compound is not available.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | 1-Alkyl-2-(1-phenylethyl)-1H-imidazole |

| Electrophilic Aromatic Substitution | Nitrating agent, H2SO4 | 2-(1-(nitrophenyl)ethyl)-1H-imidazole |

| Metalation and Functionalization | Organolithium reagent, Electrophile | Functionalized imidazole derivative |

Intermediate in the Preparation of Diverse Heterocyclic Systems

The imidazole ring itself can serve as a precursor to other heterocyclic systems through ring-transformation reactions. While less common, such synthetic strategies can provide access to novel molecular scaffolds that are not easily accessible through other means. The specific substituents on the imidazole ring, such as the 2-(1-phenylethyl) group, would influence the course of these transformations and the nature of the resulting heterocyclic products. For instance, the imidazole ring can be a synthon for the preparation of purines and other fused bicyclic systems that are of significant biological importance.

Q & A

Q. What are the optimal synthetic routes for 2-(1-phenylethyl)-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of phenylacetaldehyde derivatives with amidines or via cyclization of α-phenylacetamide precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Copper(I) iodide or palladium catalysts improve yields in cross-coupling steps .

- Temperature : Controlled heating (80–120°C) prevents decomposition of intermediates .

- Purification : Column chromatography (hexane:ethyl acetate gradients) resolves regioisomers .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d₆ for solubility. Key signals:

- IR Spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .

- Elemental Analysis : Discrepancies >0.3% require re-crystallization or HPLC purification .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

- MIC Testing : Use broth microdilution against S. aureus and E. coli (concentration range: 1–128 µg/mL) .

- Time-Kill Assays : Monitor bacterial reduction over 24 hours at 2× MIC .

- Controls : Include imidazole derivatives with known activity (e.g., clotrimazole) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Methodological Answer:

-

SAR Studies : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance antimicrobial potency. Compare with electron-donating groups (–OCH₃, –CH₃) .

-

Data Table 2: Substituent Effects on MIC (μg/mL)

Substituent S. aureus E. coli –H (parent) 32 64 –Cl 8 16 –OCH₃ 64 128 Source: Adapted from

Q. How can computational docking resolve contradictions in experimental binding affinity data?

Methodological Answer:

- Target Selection : Prioritize receptors with structural data (e.g., EGFR PDB: 1M17) .

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 25 ų) .

- Validation : Compare docking poses with crystallographic ligands (RMSD <2.0 Å acceptable) .

- Case Study : A 2-(1-phenylethyl) derivative showed conflicting IC₅₀ values; docking revealed steric clashes in certain conformers .

Q. What strategies address discrepancies in elemental analysis and spectroscopic data?

Methodological Answer:

- Hypothesis Testing : If C/H/N % deviates, check for:

- Hydrate formation (TGA analysis) .

- Regioisomeric impurities (HPLC-MS) .

- Case Example : A reported compound had 0.5% C discrepancy; IR confirmed an unreacted carbonyl group, requiring re-synthesis .

Q. How can retrosynthetic analysis streamline the synthesis of novel analogs?

Methodological Answer:

- AI Tools : Use PubChem’s retrosynthesis planner with the Pistachio/Reaxys database to identify one-step routes .

- Key Steps :

- Fragment target into imidazole core and phenylethyl sidechain.

- Prioritize commercially available precursors (e.g., 1-phenylethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.